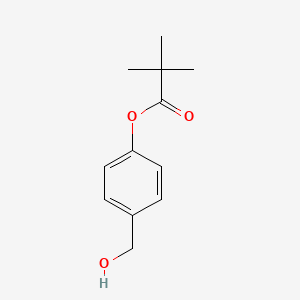

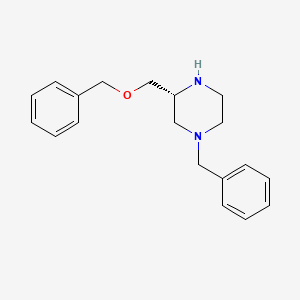

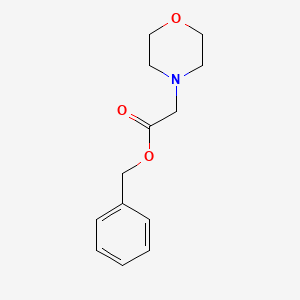

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine

Descripción general

Descripción

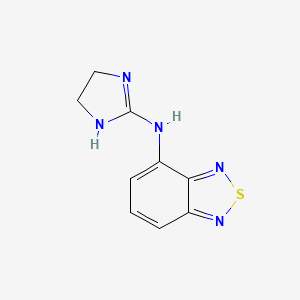

The compound “®-N4-Benzyl-2-(benzyloxymethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely used in the pharmaceutical industry and has been classified as a privileged structural motif in drug discovery .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . A simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported, which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group .Molecular Structure Analysis

The ®-1-Boc-2-(benzyloxymethyl)piperazine molecule contains a total of 49 bond(s). There are 23 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25° C .Aplicaciones Científicas De Investigación

Piperazine Derivatives as Therapeutic Tools

Piperazine derivatives are crucial in medicinal chemistry, owing to their central pharmacological activities. These compounds are recognized for activating the monoamine pathway, thus holding potential for antipsychotic, antidepressant, and anxiolytic applications. Among them, benzylpiperazine is a prototype demonstrating the significance of piperazine structures in therapeutic advancements. The exploration of these derivatives furthers the understanding of potential treatments for various central nervous system disorders (Brito et al., 2018).

Piperazine Analogues and Melanocortin Receptors

Research on piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" showcases the versatility of piperazine derivatives in targeting specific receptors. These studies contribute to our understanding of receptor-ligand interactions and hold implications for developing new treatments targeting melanocortin receptors, which play a role in various physiological processes, including appetite control and energy homeostasis (Mutulis et al., 2004).

Piperazine-Based Compounds in Oxidative Metabolism

Investigations into the oxidative metabolism of novel antidepressants like Lu AA21004 elucidate the metabolic pathways involving cytochrome P450 enzymes. Such research is crucial for the development of safer and more effective therapeutic agents by understanding their metabolic profiles, potentially leading to improved drug design with fewer side effects (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Piperazine compounds also exhibit significant antimicrobial and antifungal activities. Organotin(IV) derivatives with piperazine structures have shown promise against bacterial and fungal strains, as well as cytotoxic activity against cancer cells. This research area opens up new avenues for developing antimicrobial agents that could address the growing problem of drug resistance (Shaheen et al., 2018).

Safety And Hazards

Direcciones Futuras

Piperazine-based compounds have a wide range of applications in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . The development of piperazine-based antimicrobial polymers is a promising future direction .

Propiedades

IUPAC Name |

(3R)-1-benzyl-3-(phenylmethoxymethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGPQHCJHZWORQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445188 | |

| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine | |

CAS RN |

255723-98-9 | |

| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

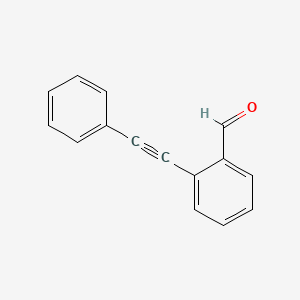

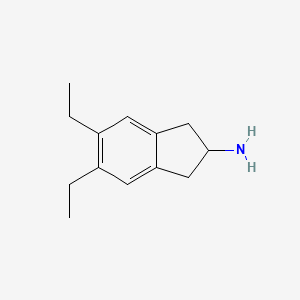

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)